![molecular formula C13H10ClNO3S B2784759 {2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol CAS No. 66949-31-3](/img/structure/B2784759.png)
{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol (CPSN) is an organic compound composed of a nitro group, a thiol group, and a phenyl group. It is a colorless solid that is soluble in many organic solvents. CPSN has been studied extensively in the laboratory and has been found to possess a variety of properties, from being an effective antioxidant to being used as a potential drug candidate.
Wissenschaftliche Forschungsanwendungen
{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol has been studied extensively in the laboratory and has been found to possess a variety of properties. It has been used in studies of its antioxidant activity, its ability to reduce inflammation, its anti-cancer properties, and its potential to be used as a drug candidate. It has also been used in studies of its ability to inhibit the growth of bacteria, its ability to inhibit the growth of fungi, and its anti-viral activity.
Wirkmechanismus
The exact mechanism of action of {2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol is not yet fully understood. However, it is believed that the compound acts by binding to and inhibiting the activity of certain enzymes in the body. It has been found to inhibit the activity of cyclooxygenase, which is an enzyme involved in the synthesis of prostaglandins, and it has also been found to inhibit the activity of lipoxygenase, which is an enzyme involved in the synthesis of leukotrienes.
Biochemical and Physiological Effects
{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol has been found to have a number of biochemical and physiological effects. It has been found to have antioxidant activity, anti-inflammatory activity, anti-cancer activity, anti-bacterial activity, anti-fungal activity, and anti-viral activity. In addition, it has been found to have the ability to modulate the activity of certain enzymes, such as cyclooxygenase and lipoxygenase.
Vorteile Und Einschränkungen Für Laborexperimente
{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol has several advantages for laboratory experiments. It is relatively easy to synthesize, it has a wide range of applications, and it is relatively stable in solution. However, there are some limitations to its use in laboratory experiments. It is not water soluble, and it is not very soluble in most organic solvents. In addition, it can be toxic and can cause irritation to the skin and eyes.
Zukünftige Richtungen
The potential applications of {2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol are vast, and there are many potential future directions for research. One potential direction is to further explore its anti-cancer properties, as it has been found to have some potential in this area. Another potential direction is to further explore its anti-inflammatory and anti-bacterial properties, as these could be beneficial in treating a variety of diseases. Additionally, further research could be done to explore its potential use as a drug candidate, as it has been found to have some potential in this area as well. Finally, further research could be done to explore its ability to modulate the activity of certain enzymes, as this could have implications for a variety of diseases.
Synthesemethoden
{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol can be synthesized using a variety of methods. One method involves the reaction of a 4-chlorophenylsulfanyl chloride and a 5-nitrophenylmethanol. The reaction is carried out in a reaction vessel at room temperature and is catalyzed by a base such as potassium carbonate. The reaction is completed in approximately two hours, and the resulting product is purified by column chromatography.
Eigenschaften
IUPAC Name |
[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S/c14-10-1-4-12(5-2-10)19-13-6-3-11(15(17)18)7-9(13)8-16/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITRBTUHXBDRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


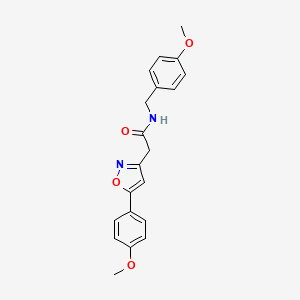
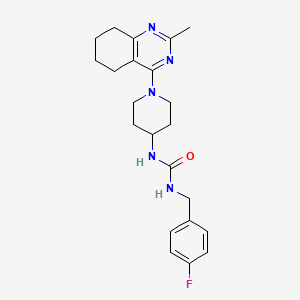

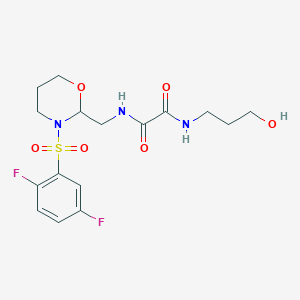
![3-Benzyl-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2784684.png)
![2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2784685.png)
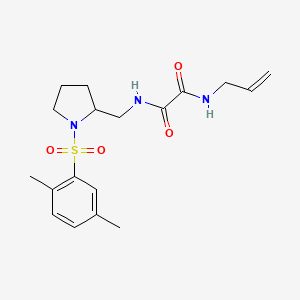

![ethyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate](/img/structure/B2784689.png)
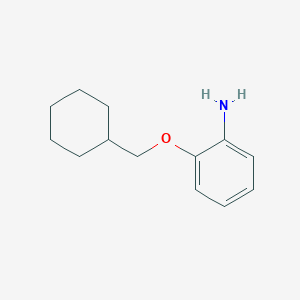
![5-Methyl-3-[[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2784692.png)
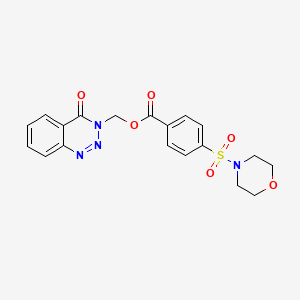
![(E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2784699.png)